4-(3,5-Dichlorophenyl)benzaldehyde
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Overview
Description
4-(3,5-Dichlorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O and a molecular weight of 251.11 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a formyl group at the 4 position. This compound is primarily used in research and development, particularly in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzene.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.
Reduction: 4-(3,5-Dichlorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dichlorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied. For example, it may interact with the active site of an enzyme, leading to inhibition or activation of the enzyme’s catalytic function.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions.
4-(3,4-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 3 and 4 positions.
4-(2,3-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 2 and 3 positions.
Uniqueness
4-(3,5-Dichlorophenyl)benzaldehyde is unique due to the specific positioning of the chlorine atoms at the 3 and 5 positions, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can affect its electronic properties and steric hindrance, making it distinct from other dichlorophenylbenzaldehyde derivatives .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGGURFOJFIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374196 |
Source
|
Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221018-04-8 |
Source
|
Record name | 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221018-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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